molecular formula C9H9BrFNO2 B13498476 (r)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

(r)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B13498476
M. Wt: 262.08 g/mol
InChI Key: MQJFVIRBPSXVRP-MRVPVSSYSA-N
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Description

®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereochemistry of the product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenyl derivatives.

Scientific Research Applications

®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can influence the binding affinity and specificity of the compound for its target. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-fluorophenyl)acetic acid: This compound shares the bromine and fluorine substituents on the phenyl ring but differs in the presence of an acetic acid moiety instead of an amino acid.

    4-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the amino acid functionality.

    ®-minalrestat: A compound with a similar chiral center but different functional groups and applications.

Uniqueness

®-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is unique due to its specific combination of a chiral center, amino acid functionality, and halogen substituents on the phenyl ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1

InChI Key

MQJFVIRBPSXVRP-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)O)N

Origin of Product

United States

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